molecular formula C13H14N2O B1364855 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol CAS No. 63671-68-1

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Cat. No. B1364855
CAS RN: 63671-68-1
M. Wt: 214.26 g/mol
InChI Key: QKSKEROUBXANPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol” is an organic compound with the molecular formula C13H14N2O . It is a derivative of pyridine, an aromatic heterocyclic organic compound.


Molecular Structure Analysis

The molecular structure of this compound includes a phenol O atom and a pyridine N atom, which form an eight-membered ring in the molecule . The amino N atom is a hydrogen-bond donor to the phenol O atom of an adjacent molecule, leading to the formation of a helical chain .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol” is 214.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Structural and Functional Models for Phosphoesterases

Researchers have developed asymmetric zinc(II) complexes as structural and functional models for phosphoesterases. These complexes, such as Zn2(CH3L4)(CH3CO2)2 and Zn2(CH3L5)(CH3CO2)2, demonstrate the ability to hydrolyze organophosphate substrates, making them significant for understanding and mimicking the function of phosphoesterases (Daumann et al., 2013).

Models for Purple Acid Phosphatases

Asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes have been studied as models for purple acid phosphatases. These complexes exhibit phosphoester hydrolysis activity, contributing valuable insights into the function of mixed valent, dinuclear metallohydrolase purple acid phosphatases (Bosch et al., 2016).

Copper(II) Complexes for Magnetic Studies

Research involving the synthesis of dinuclear copper(II) complexes using ligands such as 2-((((1-methylbenzimidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol (HL1) provides insights into the magnetic interactions in such complexes. These studies contribute to the understanding of magnetic coupling and electronic structures in coordination chemistry (Agarwal et al., 2021).

Heterodinuclear FeIIIZnII Purple Acid Phosphatase Mimic

A study on the synthesis and characterization of a heterodinuclear FeIIIZnII purple acid phosphatase mimic sheds light on the catalytic activity and potential applications of such complexes in biomimetic chemistry (Zee et al., 2011).

Iron(III) Complexes for Catalytic Activity

Iron(III) complexes using reduced Schiff bases and coordinating tetradentate ligands have been synthesized and studied for their catalytic activities. These studies are crucial for the development of metal-based catalysts in various chemical reactions (Singh et al., 2010).

Mononuclear Manganese(III) Compounds

Mononuclear manganese(III) catechol compounds have been synthesized and characterized as substrate adduct complexes. These compounds provideinsights into the structural analogies for iron-containing intradiol cleaving catechol dioxygenases, contributing to the understanding of metalloenzyme functions (Reddig et al., 2004).

Copper(II) Complexes as Catalysts

Copper(II) complexes with multidentate ligands have been explored as catalysts for the hydroxylation of benzene to phenol. This research is significant in the field of oxidation catalysis and the development of efficient and sustainable chemical processes (Wu et al., 2015).

Phenol Coordination in Mononuclear Manganese Compounds

The synthesis and characterization of novel mononuclear Mn(II) and Mn(III) complexes offer unique insights into flexible phenol coordination. These studies are vital for understanding the coordination chemistry of manganese and its potential applications (Reddig et al., 2004).

Electrochemical Polymerization of Iron(III) Polypyridyl Complexes

Research on the electrochemical oxidation of iron(III) polypyridyl complexes contributes to the understanding of redox-active ligand-based transition metal catalysis. This is particularly relevant in the context of designing complexes for oxidation catalysis (Unjaroen et al., 2017).

Antimicrobial Properties of Oligomer and Monomer/Metal Complexes

Studies on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol provide valuable insights into the biological applications of these complexes (Kaya et al., 2009).

Redox Active Binuclear Cobalt(II) and Zinc(II) Complexes

The synthesis and study of redox-active binuclear cobalt(II) and zinc(II) complexes with N6O/N3O coordinating ligands contribute to the understanding of their biological activities and potential as metal-based anticancer drugs (Li et al., 2017).

Iron(III) Complexes as Catechol 1,2-Dioxygenases Models

Iron(III) complexes of sterically hindered tetradentate monophenolate ligands serve as functional models for catechol 1,2-dioxygenases. Understanding the role of ligand stereoelectronic properties in these complexes aids in the comprehension of enzyme mechanisms (Velusamy et al., 2004).

DFT Calculation and Biological Activity of Phenol Compounds

The investigation of the (E)-4-chloro-2-((pyridin-2-ylimino)-methyl)phenol compound through DFT calculations, structural analysis, and antimicrobial activity studies offers insights into the chemical and biological properties of such compounds (Yıldırım et al., 2018).

Structure-Activity Relationship of Phenolic Compounds

Research on the structure-activity relationship of phenolic compounds in the formation of carcinogenic substances contributes to the understanding of chemical reactions in food chemistry and the development of safer food processing methods (Salazar et al., 2014).

Role of Zn-OR and Zn-OH Nucleophiles in Binuclear Phosphatase Mimetics

Studies on the role of Zn-OR and Zn-OH nucleophiles in binuclear phosphatase mimetics help in understanding the influence of secondary coordination spheres on enzyme mimics and catalysis (Daumann et al., 2012).

Catalytic Oxo Transfer Activities of Molybdenum(VI) Complexes

The synthesis and catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand are significant for the development of efficient catalysts in organic reactions (Hossain et al., 2017).

Dinuclear Zinc(II) Complexes as Phosphatase Models

Dinuclear zinc(II) complexes with hydrogen bond donors serve as structural and functional models for phosphatases, highlighting the importance of the secondary coordination sphere in biomimetic studies (Bosch et al., 2014).

SAR of Phenolics for PhIP Formation

The study on the structure-activity relationship of phenolics for PhIP formation in reaction mixtures offers valuable insights into the influence of phenolic structures on carcinogenic compound formation (Hidalgo et al., 2018).

Oligo-2-[(Pyridine-2-yl-methylene) Amino] Phenol Synthesis

The synthesis, characterization, and reaction conditions of oligo-2-[(pyridine-2-yl-methylene) amino] phenol contribute to the understanding of polymer science and its applications in various fields (Kaya et al., 2004).

properties

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSKEROUBXANPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397989
Record name STK132507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

CAS RN

63671-68-1
Record name (2-Hydroxybenzyl)(2-pyridylmethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63671-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK132507
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Citations

For This Compound
28
Citations
X You, Z Wei - Inorganica Chimica Acta, 2014 - Elsevier
Two multidentate ligands 2,2′-(1,1′-(pyridine-2,6-diylbis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene)bis((pyridin-2-ylmethyl)azanediyl)bis(methylene)diphenol (H 2 L I ) …
Number of citations: 10 www.sciencedirect.com
A Jindal, S Kapoor, I Verma, A Raju… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The antibacterial activities of two previously reported copper (II) coordination complexes [Cu(HL 1 )Cl 2 ] and [Cu(HL 2 )Cl 2 ], and the two new complexes [Cu(HL 3 )Cl 2 ] and [Cu(HL 4 )…
Number of citations: 3 www.tandfonline.com
P Agarwal, A Kumar, I Verma, RD Erande… - New Journal of …, 2021 - pubs.rsc.org
Using the deprotonated forms of the tetradentate phenol amine ligands 2-((((1-methylbenzimidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol (HL1) and 2-(((pyridin-2-…
Number of citations: 7 pubs.rsc.org
S Bosch, P Comba, LR Gahan, G Schenk - Inorganic chemistry, 2014 - ACS Publications
It is becoming increasingly apparent that the secondary coordination sphere can have a crucial role in determining the functional properties of biomimetic metal complexes. We have …
Number of citations: 82 pubs.acs.org
X You, ZH Wei, HL Wang, DP Li, J Liu, BB Xu, X Liu - RSC Advances, 2014 - pubs.rsc.org
Reaction of a heptadentate ligand (H2LI) and a hexadentate ligand (H2LII) with three equivalents of Cu(ClO4)2·6H2O in methanol under basic conditions afforded a hexanuclear cluster …
Number of citations: 12 pubs.rsc.org
X You, Z Wei, B Xu, X Liu - Polyhedron, 2014 - Elsevier
Reacting the heptadentate ligand 2,2′-(((pyridine-2,6-diylbis(methylene))bis((pyridin-2-ylmethyl)-azanediyl))bis(methylene))diphenol (H 2 L) with one equivalent of CuCl 2 ·6H 2 O, …
Number of citations: 9 www.sciencedirect.com
XQ Chen, XJ Peng, JY Wang, Y Wang, S Wu, LZ Zhang… - 2007 - Wiley Online Library
A new diferric complex, Fe 2 L b , in which a DNA intercalator (acridine) is linked to a precursor diferric complex (Fe 2 L a ), has been designed and synthesised as a hydrolytic cleaving …
GJ Park, GR You, YW Choi, C Kim - Sensors and Actuators B: Chemical, 2016 - Elsevier
A new prototype of multifunctional chemosensor 1 has been synthesized for Fe 2+/3+ , Cu 2+ and CN − in aqueous solution. This sensor could simultaneously detect biologically …
Number of citations: 137 www.sciencedirect.com
S Guang, G Wei, Z Yan, Y Zhang, G Zhao, R Wu, H Xu - Analyst, 2018 - pubs.rsc.org
A novel multifunctional sensing material, RSPT, incorporating rhodamine B hydrazide, a Schiff base, and a phenolic hydroxyl group into triazine, was identified and prepared. After the …
Number of citations: 48 pubs.rsc.org
NC Lim, CB Ewart, ML Bowen, CL Ferreira… - Inorganic …, 2008 - ACS Publications
The design rationale, synthesis, and preliminary radiolabeling evaluation of new N,N,O-type pyridyl−tert-nitrogen−phenol ligands for the [M(CO) 3 ] + core, where M = 99m Tc or Re, are …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.